molecular formula C27H27BrN4O2S B2377602 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide CAS No. 422287-22-7

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide

Cat. No. B2377602
CAS RN: 422287-22-7
M. Wt: 551.5
InChI Key: HFQQKRUSPMYXRN-UHFFFAOYSA-N
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Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide is a useful research compound. Its molecular formula is C27H27BrN4O2S and its molecular weight is 551.5. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

4-[(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide and its analogues have shown significant potential in antitumor applications. Research has demonstrated that certain analogues in this class of compounds exhibit high growth-inhibitory activity and unique biochemical characteristics like delayed, non-phase specific cell-cycle arrest. Some compounds have been observed to be more cytotoxic than their predecessors, indicating potential advancements in cancer treatment efficacy (Bavetsias et al., 2002).

Antiviral Activities

These compounds have also been explored for their antiviral properties. Studies have shown that novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques exhibit antiviral activity against various viruses including influenza, severe acute respiratory syndrome corona, and dengue viruses. These findings are critical for the development of new antiviral medications, especially in the context of emerging and re-emerging viral diseases (Selvam et al., 2007).

Synthesis and Bioactivity

The synthesis processes of these compounds have been a significant focus, with the aim of enhancing their solubility and bioactivity. Techniques like microwave activation and phase-transfer catalysis have been utilized to create new derivatives with potential antitumor and antimicrobial activities. These advancements in synthesis methods not only improve the efficacy of the compounds but also contribute to the field of green chemistry (El-Badry et al., 2020).

Antibacterial and Antifungal Properties

Research has also delved into the antibacterial and antifungal activities of these compounds. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains, showing promising results. This exploration broadens the scope of applications for these compounds beyond antitumor and antiviral activities, making them valuable in a wider range of medical and pharmaceutical contexts (Mohamed et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[3-(N-ethylanilino)propyl]benzamide, which is synthesized from aniline and benzoyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "aniline", "benzoyl chloride", "ethylamine", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline from 2-aminobenzoic acid:", "- Nitrate 2-aminobenzoic acid with nitric acid to form 2-nitrobenzoic acid", "- Reduce 2-nitrobenzoic acid with tin and hydrochloric acid to form 2-aminobenzoic acid", "- React 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid", "- React 2-chlorobenzoic acid with potassium thiocyanate and copper(I) iodide to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "Synthesis of N-[3-(N-ethylanilino)propyl]benzamide from aniline and benzoyl chloride:", "- React aniline with benzoyl chloride to form N-benzoylaniline", "- React N-benzoylaniline with ethylamine to form N-[3-(N-ethylanilino)propyl]benzamide", "Coupling of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[3-(N-ethylanilino)propyl]benzamide:", "- React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the activated ester intermediate", "- React the activated ester intermediate with N-[3-(N-ethylanilino)propyl]benzamide to form the final product" ] }

CAS RN

422287-22-7

Molecular Formula

C27H27BrN4O2S

Molecular Weight

551.5

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide

InChI

InChI=1S/C27H27BrN4O2S/c1-2-31(22-7-4-3-5-8-22)16-6-15-29-25(33)20-11-9-19(10-12-20)18-32-26(34)23-17-21(28)13-14-24(23)30-27(32)35/h3-5,7-14,17H,2,6,15-16,18H2,1H3,(H,29,33)(H,30,35)

InChI Key

HFQQKRUSPMYXRN-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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